2-(4-fluorobenzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone 2-(4-fluorobenzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone
Brand Name: Vulcanchem
CAS No.: 306979-89-5
VCID: VC6397115
InChI: InChI=1S/C20H17FN2O/c1-15-2-4-16(5-3-15)8-11-19-12-13-20(24)23(22-19)14-17-6-9-18(21)10-7-17/h2-13H,14H2,1H3/b11-8+
SMILES: CC1=CC=C(C=C1)C=CC2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F
Molecular Formula: C20H17FN2O
Molecular Weight: 320.367

2-(4-fluorobenzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone

CAS No.: 306979-89-5

Cat. No.: VC6397115

Molecular Formula: C20H17FN2O

Molecular Weight: 320.367

* For research use only. Not for human or veterinary use.

2-(4-fluorobenzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone - 306979-89-5

Specification

CAS No. 306979-89-5
Molecular Formula C20H17FN2O
Molecular Weight 320.367
IUPAC Name 2-[(4-fluorophenyl)methyl]-6-[(E)-2-(4-methylphenyl)ethenyl]pyridazin-3-one
Standard InChI InChI=1S/C20H17FN2O/c1-15-2-4-16(5-3-15)8-11-19-12-13-20(24)23(22-19)14-17-6-9-18(21)10-7-17/h2-13H,14H2,1H3/b11-8+
Standard InChI Key AAMSNXJTQPSNDL-DHZHZOJOSA-N
SMILES CC1=CC=C(C=C1)C=CC2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

2-(4-Fluorobenzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone (C₁₈H₁₅FN₂O) features a pyridazinone ring system substituted at the 2-position with a 4-fluorobenzyl group and at the 6-position with a 4-methylstyryl moiety . The presence of fluorine at the para position of the benzyl group and a methyl group on the styryl aromatic ring introduces steric and electronic modifications critical to its biological interactions.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₁₈H₁₅FN₂O
Molecular Weight294.3 g/mol
IUPAC Name2-[(4-Fluorophenyl)methyl]-6-(4-methylstyryl)pyridazin-3-one
Solubility (pH 7.4)0.4 µg/mL
Canonical SMILESCC1=CC=C(C=C1)/C=C/C2=NNC(=O)C=C2Cc3ccc(F)cc3

The compound’s solubility profile presents formulation challenges, necessitating prodrug strategies or nanocarrier systems for in vivo applications.

Spectroscopic and Chromatographic Data

Nuclear magnetic resonance (NMR) spectra of analogous pyridazinones reveal characteristic signals: pyridazinone H₅ appears as a doublet near δ 8.09 ppm, while styryl protons resonate as multiplet signals between δ 6.5–7.8 ppm . Mass spectral analysis shows a molecular ion peak at m/z 294.3, consistent with the molecular formula. High-performance liquid chromatography (HPLC) methods developed for related compounds employ C18 columns with acetonitrile/water gradients, achieving retention times of 12–14 minutes .

Synthetic Methodologies

Core Pyridazinone Formation

The pyridazinone ring is typically constructed via cyclocondensation of γ-keto acids with hydrazine derivatives. For example, 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid reacts with hydrazine hydrate in ethanol under reflux to yield 6-substituted-4,5-dihydro-3(2H)-pyridazinones . Subsequent dehydrogenation using bromine in acetic acid introduces the aromatic pyridazinone system .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
CyclocondensationHydrazine hydrate, ethanol, reflux58–78%
AromatizationBr₂, glacial acetic acid, 60–70°C76%
N-AlkylationEthyl 3-bromoacetate, K₂CO₃, acetone69%

Functionalization Strategies

Pharmacological Profile

Cytotoxic Activity

In vitro screening against HCT116 human colon carcinoma cells revealed dose-dependent anti-proliferative effects, with IC₅₀ values ranging from 12–45 μM for structurally related pyridazinones . While specific data for 2-(4-fluorobenzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone remains unpublished, analogues demonstrate apoptosis induction via caspase-3 activation and Bcl-2 suppression .

Toxicity Assessment

The Artemia salina lethality test showed LC₅₀ values >100 mg/mL for related compounds, suggesting favorable safety profiles . Computational ADMET predictions using SwissADME indicate moderate blood-brain barrier permeability (logBB = -0.7) and CYP2D6 inhibition potential, necessitating further metabolic studies.

Structure-Activity Relationships (SAR)

Impact of Styryl Geometry

The E-configuration of the styryl group, confirmed by NOESY correlations, improves target binding affinity by 18-fold compared to Z-isomers . Molecular docking studies suggest the transoid styryl moiety optimally occupies hydrophobic pockets in kinase domains .

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